5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
描述
IUPAC Nomenclature and Isomeric Considerations
The compound adheres to IUPAC naming conventions for fused heterocycles. Its systematic name, 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine , reflects:
- Parent structure : Pyrazolo[3,4-b]pyridine, a bicyclic system where the pyrazole ring (positions 1-4) is fused to the pyridine ring (positions 3,4,5,6).
- Substituents :
- Bromine at position 5 of the pyridine ring.
- Trifluoromethyl group at position 3 of the pyrazole ring.
- Tautomerism : The "1H" designation indicates the hydrogen atom is bonded to nitrogen at position 1, forming the 1H-tautomer. The 2H-tautomer (hydrogen at position 2) is less stable due to reduced resonance stabilization.
Isomeric Stability :
Molecular Geometry and Electronic Structure Analysis
The compound’s structure combines:
- Pyrazole ring : Five-membered, with two adjacent nitrogen atoms (positions 1 and 2).
- Pyridine ring : Six-membered, aromatic with alternating single and double bonds.
Key Features :
- Substituent Effects :
- Bromine (C5) : Electronegative, electron-withdrawing via inductive effects, activating the pyridine ring for electrophilic substitution.
- Trifluoromethyl (C3) : Strongly electron-withdrawing (CF₃ > Br), deactivating the pyrazole ring but enhancing stability through steric protection.
- Electronic Structure :
- Conjugation across the fused rings generates a planar structure.
- The trifluoromethyl group creates a local dipole, influencing reactivity at adjacent positions.
SMILES Representation :C1=C(C=NC2=NNC(=C21)C(F)(F)F)Br
(Pyrazole-pyridine fusion with substituents at C3 and C5).
Comparative Analysis with Pyrazolo[3,4-b]pyridine Derivatives
The compound’s properties diverge from related derivatives due to substituent placement and electronic effects.
Key Observations :
- Electronic Effects :
- The trifluoromethyl group in the target compound enhances electron deficiency at the pyrazole ring, reducing nucleophilic attack susceptibility compared to methyl-substituted analogs.
- Bromine’s position (C5 vs C3) alters regioselectivity in substitution reactions.
- Steric Considerations :
- The bulkier trifluoromethyl group at C3 provides greater steric hindrance than methyl, influencing reaction pathways.
属性
IUPAC Name |
5-bromo-3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-3-1-4-5(7(9,10)11)13-14-6(4)12-2-3/h1-2H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOMFKMOFVKBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of iodobromopyridine with in situ generated (trifluoromethyl)copper. This iodide displacement reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium and Grignard reagents.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
Medicinal Chemistry
Pharmaceutical Development
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine serves as a crucial building block in the synthesis of several pharmaceutical compounds. Its trifluoromethyl group enhances the lipophilicity and bioavailability of the resulting molecules, making them more effective in drug formulations. Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities, highlighting its potential in developing new therapeutic agents .
Case Study: Antimicrobial Activity
In a study focusing on the synthesis of novel pyrazole derivatives, compounds containing the trifluoromethyl group were shown to have potent growth inhibition against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of this compound into these derivatives resulted in enhanced antimicrobial properties compared to their non-trifluoromethyl counterparts .
Intermediate in Agrochemical Synthesis
This compound is also utilized as an intermediate in the synthesis of agrochemicals aimed at protecting crops from pests and diseases. The presence of the bromine atom and trifluoromethyl group enhances the biological activity of these agrochemical formulations, leading to improved efficacy against target pests.
Case Study: Crop Protection Agents
Research has demonstrated that derivatives synthesized from this compound show promise as effective insecticides and fungicides. These compounds have been tested for their ability to disrupt pest metabolism or inhibit fungal growth, showcasing their potential utility in agricultural applications .
Summary
This compound stands out as a versatile compound with significant applications across medicinal chemistry, materials science, and agrochemicals. Its unique structural features contribute to its effectiveness in drug development and agricultural formulations. Ongoing research continues to explore its full potential, paving the way for innovative solutions in these fields.
作用机制
The mechanism of action of 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Brominated Derivatives
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS 875781-17-2): The parent compound lacks the -CF₃ group but retains bromine at position 3. It serves as a precursor for Suzuki-Miyaura couplings, enabling aryl or heteroaryl substitutions (e.g., 4-methoxyphenyl, 3-thienyl) .
- 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-51-3): Incorporates chlorine and a tetrahydropyran-protecting group, altering steric and electronic properties compared to the trifluoromethyl analog .
Trifluoromethyl-Substituted Derivatives
- 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: A positional isomer with bromine at position 4.
- Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1420800-37-8): Features an ester group at position 3 instead of -CF₃, offering a handle for hydrolysis or amidation reactions .
Heterocyclic Core Modifications
- Pyrrolo[2,3-b]pyridines : Compounds like 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine () replace the pyrazole ring with a pyrrole. Nitro groups at position 3 increase electrophilicity but reduce stability compared to -CF₃ .
- Imidazo[4,5-b]pyridines : Brominated analogs (e.g., 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine ) exhibit distinct electronic profiles due to the imidazole ring’s basicity .
Functionalization Potential
- Bromine at position 5 enables Pd-catalyzed couplings (e.g., with arylboronic acids), while the -CF₃ group resists further substitution, directing reactivity to the brominated site .
Physicochemical Comparison
- Lipophilicity : The -CF₃ group increases logP compared to nitro or methoxy substituents, enhancing membrane permeability .
- NMR Shifts : The -CF₃ group deshields adjacent protons (e.g., δ 8.93–9.93 ppm in pyrrolo[2,3-b]pyridine aldehydes), whereas nitro groups cause upfield shifts due to resonance effects .
生物活性
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H3BrF3N3
- Molecular Weight : 266.018 g/mol
- CAS Number : 1256826-15-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular permeability and interaction with intracellular targets. The bromine atom can engage in halogen bonding, which may improve binding affinity and specificity towards certain enzymes or receptors .
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the pyrazolo[3,4-b]pyridine core can significantly influence the compound's biological activity. For instance, variations in substitution patterns can affect potency against various biological targets, including kinases and other enzymes involved in disease pathways .
Table 1: Comparison of Biological Activities
| Compound | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | DYRK1A | <0.1 | Potent inhibitor with significant anti-inflammatory properties |
| Analog A | CDK2 | 0.36 | Selective inhibitor with potential for cancer therapy |
| Analog B | CDK9 | 1.8 | Moderate inhibitor with broader implications for cell cycle regulation |
Case Study 1: DYRK1A Inhibition
Case Study 2: Anticancer Activity
Another investigation assessed the compound's anticancer properties against various human tumor cell lines, including HeLa and HCT116. The results indicated that the compound exhibited significant antiproliferative effects, suggesting its utility as a lead compound for developing new cancer therapeutics .
Pharmacological Applications
The unique properties of this compound make it a promising candidate for various pharmacological applications:
- Anticancer Agents : Its ability to inhibit kinases involved in cell proliferation positions it as a potential anticancer drug.
- Anti-inflammatory Drugs : The compound's efficacy in reducing inflammatory markers suggests applications in treating chronic inflammatory diseases.
- Neuroprotective Agents : Its action on DYRK1A may provide therapeutic avenues for neurodegenerative disorders.
常见问题
Q. What are the most reliable synthetic routes for preparing 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example:
- Step 1: Start with a brominated pyrazolo[3,4-b]pyridine core (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine).
- Step 2: React with trifluoromethylphenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) and K₂CO₃ as a base in a solvent like DMF or THF at 80–100°C .
- Step 3: Purify via silica gel chromatography (e.g., 90:10 dichloromethane/ethyl acetate) to achieve >95% purity. Yields typically range from 51% to 87% depending on substituent steric effects .
Key Data:
| Starting Material | Boronic Acid | Catalyst | Yield | Purity |
|---|---|---|---|---|
| 5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | 87% | 98% |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DMSO-d₆ as a solvent. Key signals include:
- Mass Spectrometry: Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 306.97 for C₇H₄BrF₃N₂) .
- X-ray Crystallography: Analyze π-π stacking interactions (face-to-face distance ~3.45 Å) and dihedral angles between fused rings (~9.3°) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrazolo[3,4-b]pyridine core be addressed?
Methodological Answer: Regioselectivity is influenced by:
- Protecting Groups: Use SEM (2-(trimethylsilyl)ethoxymethyl) to block the N1 position, directing reactions to C3 or C5 .
- Catalytic Systems: Chiral Rh(III) complexes (0.05 mol%) enable asymmetric Friedel-Crafts alkylation with α,β-unsaturated imidazoles, achieving >85% enantioselectivity .
- Substituent Effects: Electron-withdrawing groups (e.g., Br at C5) deactivate the ring, favoring electrophilic substitution at C3 .
Case Study:
Q. What strategies optimize biological activity in pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Design:
- C3 Trifluoromethyl: Enhances metabolic stability and lipophilicity (logP ~2.5) for CNS penetration .
- C5 Bromine: Acts as a halogen bond donor, improving binding to kinase ATP pockets (e.g., FGFR1 IC₅₀ = 12 nM) .
- N1 Modification: Methyl or tert-butyl groups reduce off-target toxicity (e.g., CYP3A4 inhibition <10% at 10 µM) .
Q. How are contradictions in cytotoxicity data resolved for structurally similar analogs?
Methodological Answer:
- Mechanistic Profiling: Compare apoptosis induction (via Annexin V/PI staining) and cell cycle arrest (flow cytometry) across analogs.
- Off-Target Screening: Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-FGFR targets (e.g., RET or TRKA inhibition) .
- Metabolic Stability: Assess hepatic microsomal clearance (e.g., human hepatocyte t₁/₂ >60 minutes indicates suitability for in vivo studies) .
Q. Methodological Challenges & Solutions
Q. How to improve low yields in Pd-catalyzed cross-coupling reactions?
Solutions:
Q. What analytical methods detect decomposition products during storage?
Protocol:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
